molecular formula C7H8N2 B3272392 6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 5661-00-7

6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B3272392
CAS No.: 5661-00-7
M. Wt: 120.15 g/mol
InChI Key: BJUPTJXRJDXLHF-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclopentanone with guanidine or its derivatives under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It serves as a model compound for studying the interactions of heterocyclic compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine
  • 6,7-Dihydro-5H-cyclopenta[c]pyridine
  • 6,7-Dihydro-5H-cyclopenta[d]thiazole

Uniqueness

6,7-Dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific ring structure and the presence of nitrogen atoms in the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-5-9-7(6)3-1/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUPTJXRJDXLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Preparation H) was reacted as described in Preparation Hr with 3-trifluoromethylpyrrolidine to afford 2-chloro-7-(4-fluorophenyl)-4-(3-(trifluoromethyl)pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Preparation Ht) as a mixture of 4 diasteriomers. LC-MS (M+H)+=386.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.05-7.11 (2H, m), 6.96 (2H, t, J=8.70 Hz), 4.14-4.20 (1H, m), 3.89-4.02 (2H, m), 3.75-3.86 (2H, m), 3.17-3.28 (1H, m), 3.06-3.16 (1H, m), 2.99 (1H, dq, J=15.95, 8.01 Hz), 2.50-2.61 (1H, m), 2.13-2.30 (2H, m), 1.95-2.06 (1H, m)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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